1-Methyl-1H-1,2,3-benzotriazol-4-amine
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Overview
Description
1-Methyl-1H-1,2,3-benzotriazol-4-amine is a heterocyclic compound . It is a part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .
Molecular Structure Analysis
The molecular structure of 1-Methyl-1H-1,2,3-benzotriazol-4-amine is represented by the SMILES stringCn1nnc2c(N)cccc12
. The InChI representation is 1S/C7H8N4/c1-11-6-4-2-3-5(8)7(6)9-10-11/h2-4H,8H2,1H3
. Physical And Chemical Properties Analysis
1-Methyl-1H-1,2,3-benzotriazol-4-amine is a solid . Its empirical formula is C7H8N4 and it has a molecular weight of 148.17 .Scientific Research Applications
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Chemical Analysis
- Application : 1-Methyl-1H-1,2,3-benzotriazol-4-amine is used in chemical analysis .
- Method : The analytical method involves the use of calibration curves with coefficients of determination R² = 0.994 for 1-methyl-1H-1,2,3-benzotriazol-4-amine .
- Results : The high R² value indicates that the analytical method is reliable for quantitative analysis .
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Pharmaceutical Research
- Application : 1-Methyl-1H-1,2,3-benzotriazol-4-amine might be used in the development of Acetylcholinesterase (AChE) binders .
- Method : The method involves computational binding energy calculations .
- Results : The calculated binding energy value for a compound with AChE was -12.1 kcal/mol, suggesting that the compound could represent a promising starting point for the development of AChE binders .
-
Corrosion Inhibition
- Application : Benzotriazole-based compounds, such as 1-Methyl-1H-1,2,3-benzotriazol-4-amine, are used as corrosion inhibitors for copper and copper alloys .
- Method : The compound is applied to the surface of the metal, forming a protective layer that prevents oxidation .
- Results : This application helps to extend the lifespan of copper and copper alloy materials by reducing their rate of corrosion .
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Catalysis
- Application : Similar compounds, like Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine, have been used to stabilize Cu(I) towards disproportionation and oxidation, enhancing its catalytic effect in the azide-acetylene cycloaddition .
- Method : The compound is used as a ligand to stabilize the copper catalyst, preventing it from undergoing unwanted side reactions .
- Results : This application improves the efficiency of the azide-acetylene cycloaddition reaction .
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Synthesis of N-sulfonylazetidin-2-imines
- Application : Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine, a compound similar to 1-Methyl-1H-1,2,3-benzotriazol-4-amine, has been used in the synthesis of N-sulfonylazetidin-2-imines .
- Method : The compound is used as a ligand in the synthesis of a Cu(I) catalyst .
- Results : This application enhances the synthesis of N-sulfonylazetidin-2-imines .
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Industrial Use
- Application : Benzotriazole-based compounds, such as 1-Methyl-1H-1,2,3-benzotriazol-4-amine, are likely to be used in indoor and outdoor systems with minimal release, such as cooling liquids in refrigerators, oil-based electric heaters, and hydraulic liquids in automotive suspension .
- Method : The compound is used as a processing aid in these systems .
- Results : This application helps in the efficient functioning of these systems .
Safety And Hazards
properties
IUPAC Name |
1-methylbenzotriazol-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4/c1-11-6-4-2-3-5(8)7(6)9-10-11/h2-4H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQOPKUFXAXHGRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC(=C2N=N1)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-1H-1,2,3-benzotriazol-4-amine |
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